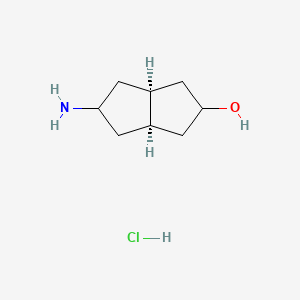

rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Stereochemistry

Research into the synthesis and stereochemistry of complex organic compounds provides foundational knowledge for developing new chemical entities with potential therapeutic applications. For example, studies on the synthesis of silicon-containing α-amino acids and their derivatives illustrate the intricate processes involved in creating compounds with specific stereochemical configurations. These methodologies can be applied to synthesize a variety of biologically active compounds, including potential analogs of "rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride" (Tacke & Handmann, 2002).

Enzymatic Discrimination and Bioisosterism

Investigations into the pharmacological discrimination between enantiomeric compounds and their interactions with biological receptors offer insights into the design of more selective and potent therapeutic agents. For instance, the study on germanium/silicon bioisosterism in muscarinic receptors sheds light on how small changes in molecular structure can significantly affect biological activity, which is relevant for designing drugs based on "rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride" (Tacke et al., 1996).

Potential Biological and Pharmacological Activities

The exploration of natural compounds like rosmarinic acid and their biological activities offers a template for discovering new pharmacologically active molecules. Rosmarinic acid demonstrates a wide range of biological activities, including enzyme inhibition and potential therapeutic applications in diseases like Alzheimer's. This research highlights the importance of natural products as inspiration for developing new drugs, potentially guiding the application of "rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride" in similar contexts (Petersen, 2013).

Enantioselective Reactions and Asymmetric Synthesis

The development of enantioselective reactions and asymmetric synthesis is crucial for creating compounds with high specificity and potency. For example, the total synthesis of actinophyllic acid demonstrates the complexity and importance of achieving specific stereochemistry in drug molecules, which could be applicable to synthesizing enantiomerically pure forms of "rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride" (Martin et al., 2010).

Propriétés

IUPAC Name |

(3aR,6aS)-5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-7-1-5-3-8(10)4-6(5)2-7;/h5-8,10H,1-4,9H2;1H/t5-,6+,7?,8?; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDFMYRCXOWJGQ-RHSYLKOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC2CC1N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(C[C@@H]2CC1N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluorosulfonyloxy-5-[(2-methyloxolan-3-yl)carbamoyl]pyridine](/img/structure/B2757571.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2757576.png)

![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2757580.png)

![(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B2757583.png)

![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2757584.png)

![Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate](/img/structure/B2757587.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2757589.png)